Ethyl 4-isothiocyanatobenzoate
Overview
Description
Ethyl 4-isothiocyanatobenzoate is a chemical compound with the linear formula C10H9NO2S . It has a molecular weight of 207.253 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H9NO2S . It has a molecular weight of 207.253 .Scientific Research Applications
Environmental Science : A study on Ethyl-4-aminobenzoate (a compound related to Ethyl 4-isothiocyanatobenzoate) focused on its use in sunscreens and anesthetic ointments. The research investigated its occurrence in environmental waters and its transformation products, providing insights into its environmental fate and toxicity. It was found that the transformation products of Ethyl-4-aminobenzoate were less toxic than the parent compound, which is crucial for understanding its environmental impact (Li et al., 2017).
Drug Metabolism : Research on parabens, including Ethylparaben, has shown that they are metabolized in the human liver through esterase hydrolysis and glucuronidation. This study provides valuable information on the metabolic pathways of parabens in the human body, which is important for understanding their pharmacokinetics and potential health impacts (Abbas et al., 2010).
Organic Synthesis : this compound has been used in the synthesis of various heterocyclic systems. For example, it was used for synthesizing quinazolinone derivatives, which were evaluated for their antibacterial and antifungal activities, demonstrating potential applications in medicinal chemistry (El-Shenawy, 2017).
Pharmaceutical Research : Studies on Ethyl 4-aminobenzoate, a related compound, have explored its thermodynamics and solubility in organic solvents. Such research is crucial for the development of pharmaceutical formulations and understanding the stability of drug compounds (Cheuk et al., 2020).
Anticancer Research : this compound derivatives have been studied for their potential as anticancer agents. A notable study synthesized novel hydrazide-hydrazone derivatives from Ethyl paraben and evaluated their anticancer activity, contributing to the development of new cancer therapeutics (Han et al., 2020).
Mechanism of Action
Target of Action
Ethyl 4-isothiocyanatobenzoate is a potential drug that has been shown to inhibit benzene metabolism in experimental studies . It is an electron donor and has a dipole moment, so it can form hydrogen bonds with other molecules . This molecule has a chloride substituent that may affect its binding affinity to proteins . .
Mode of Action
Its ability to form hydrogen bonds with other molecules suggests that it may interact with its targets through these bonds . The presence of a chloride substituent may also influence its binding affinity to proteins .
Biochemical Pathways
It has been shown to inhibit benzene metabolism in experimental studies , suggesting that it may interfere with the biochemical pathways involved in this process.
Result of Action
Its ability to inhibit benzene metabolism suggests that it may have a significant impact on cellular processes involving this compound .
Biochemical Analysis
Biochemical Properties
It is known that Ethyl 4-isothiocyanatobenzoate is an electron donor and has a dipole moment, so it can form hydrogen bonds with other molecules . This molecule has a chloride substituent that may affect its binding affinity to proteins .
Cellular Effects
It is known that this compound has been shown to inhibit benzene metabolism in experimental studies .
Molecular Mechanism
It is known that this compound is an electron donor and has a dipole moment, so it can form hydrogen bonds with other molecules .
Properties
IUPAC Name |
ethyl 4-isothiocyanatobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-3-5-9(6-4-8)11-7-14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOJHUCMCKBDLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152879 | |
Record name | Ethyl 4-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205-06-7 | |
Record name | Benzoic acid, 4-isothiocyanato-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1205-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-isothiocyanatobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1205-06-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-isothiocyanatobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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